molecular formula C13H12N2O4 B1395349 Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338751-70-5

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B1395349
M. Wt: 260.24 g/mol
InChI Key: PUDLFGPVFPZEJM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, also known as M4HPODP, is a synthetic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been used in several studies to investigate the biochemical and physiological effects of the compound as well as its effects on cellular processes. The compound has also been used as a tool to study the mechanism of action and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been used in a variety of scientific research applications, including the study of cell signaling pathways, the regulation of gene expression, and the study of cell metabolism. It has also been used in the study of the effects of drugs on the central nervous system, as well as in the investigation of the mechanisms of action of certain drugs. Additionally, the compound has been used in the study of the mechanisms of action of certain antibiotics and in the investigation of the biochemical and physiological effects of certain compounds.

Mechanism Of Action

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with certain receptors, such as G-protein coupled receptors, which are involved in the regulation of cellular processes. Additionally, the compound is believed to interact with certain ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cell membrane potential.

Biochemical And Physiological Effects

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to interact with certain receptors, such as G-protein coupled receptors, which are involved in the regulation of cellular processes. Furthermore, the compound has been shown to interact with certain ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cell membrane potential.

Advantages And Limitations For Lab Experiments

The use of Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in laboratory experiments has several advantages. The compound is relatively stable and can be easily synthesized. Additionally, it is water-soluble, which makes it suitable for use in aqueous solutions. Furthermore, the compound is relatively nontoxic, which makes it safe for use in laboratory experiments. However, the compound has some limitations. For example, it is not very soluble in organic solvents, which may limit its use in certain laboratory experiments. Additionally, the compound is not very stable in acidic solutions, which may limit its use in certain laboratory experiments.

Future Directions

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has a wide range of potential future directions. It could be used in the development of new drugs or therapies for the treatment of various diseases or conditions. Additionally, the compound could be used to study the biochemical and physiological effects of certain drugs or compounds. Furthermore, the compound could be used to investigate the mechanism of action of certain drugs or compounds. Additionally, the compound could be used to study the regulation of gene expression or the effects of drugs on the central nervous system. Finally, the compound could be used to study the mechanisms of action of certain antibiotics or to investigate the biochemical and physiological effects of certain compounds.

properties

IUPAC Name

methyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-5-9(6-4-8)15-11(17)7-10(16)12(14-15)13(18)19-2/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDLFGPVFPZEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140051
Record name Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

CAS RN

338751-70-5
Record name Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338751-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
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Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
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Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Reactant of Route 6
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

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